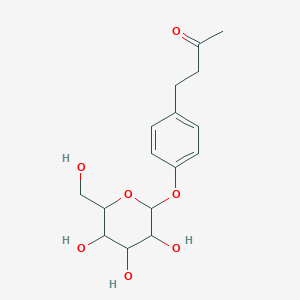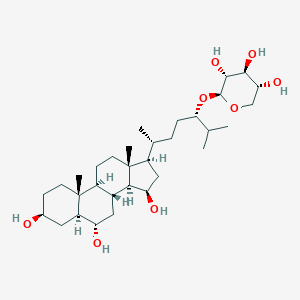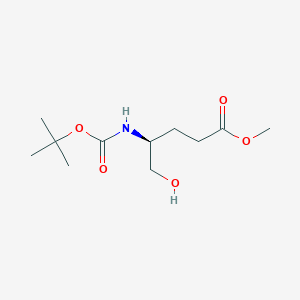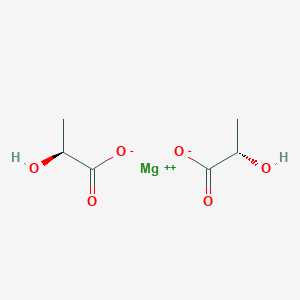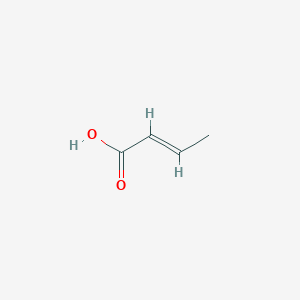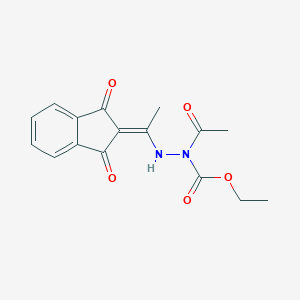
Caribbazoin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caribbazoin A is a natural product that is obtained from the marine sponge, Clathria basilana. This compound has attracted the attention of researchers due to its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Caribbazoin A is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes involved in the production of prostaglandins and leukotrienes, which are known to be involved in inflammation. Caribbazoin A has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Efectos Bioquímicos Y Fisiológicos
Caribbazoin A has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the activity of certain enzymes involved in the production of prostaglandins and leukotrienes. Caribbazoin A has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been found to have potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Caribbazoin A in lab experiments is that it is a natural product, which means that it is less likely to have toxic effects compared to synthetic compounds. Additionally, Caribbazoin A has been found to have a range of biological activities, making it a versatile compound for use in a variety of experiments. One of the limitations of using Caribbazoin A in lab experiments is that it is a complex compound that requires a multi-step synthesis process, which may be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on Caribbazoin A. One area of research could focus on the development of more efficient synthesis methods to produce this compound. Another area of research could focus on the identification of the specific molecular targets of Caribbazoin A, which could provide insights into its mechanism of action. Additionally, further research could be conducted to determine the potential of Caribbazoin A as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, Caribbazoin A is a natural product that has attracted the attention of researchers due to its potential as a therapeutic agent. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, as well as potent antioxidant activity. While there are advantages and limitations to using Caribbazoin A in lab experiments, there are several future directions for research on this compound that could lead to the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
Caribbazoin A can be synthesized using a multi-step process involving the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with a series of reagents. The final product is obtained by the reaction of the intermediate compound with a Grignard reagent followed by acid hydrolysis.
Aplicaciones Científicas De Investigación
Caribbazoin A has been the subject of extensive research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-viral properties. Caribbazoin A has also been found to have potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
130518-25-1 |
|---|---|
Nombre del producto |
Caribbazoin A |
Fórmula molecular |
C16H16N2O5 |
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
ethyl N-acetyl-N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C16H16N2O5/c1-4-23-16(22)18(10(3)19)17-9(2)13-14(20)11-7-5-6-8-12(11)15(13)21/h5-8,20H,4H2,1-3H3/b17-9+ |
Clave InChI |
OKUUOSSFXVHRIM-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)N(C(=O)C)NC(=C1C(=O)C2=CC=CC=C2C1=O)C |
SMILES |
CCOC(=O)N(C(=O)C)N=C(C)C1=C(C2=CC=CC=C2C1=O)O |
SMILES canónico |
CCOC(=O)N(C(=O)C)NC(=C1C(=O)C2=CC=CC=C2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



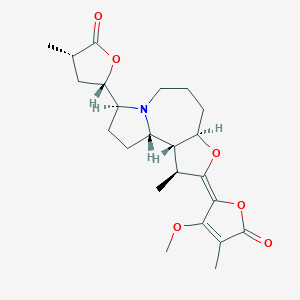
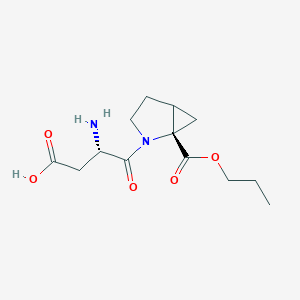
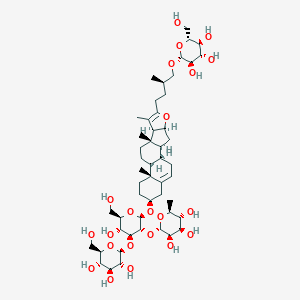
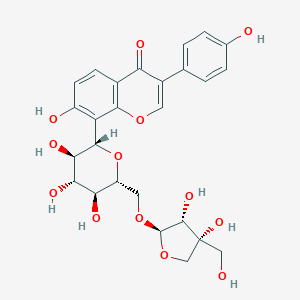
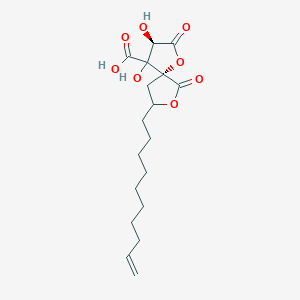
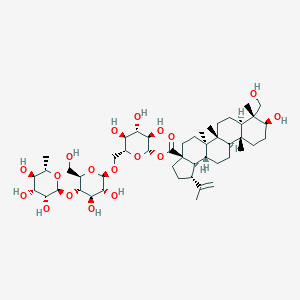
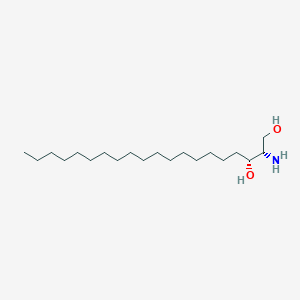
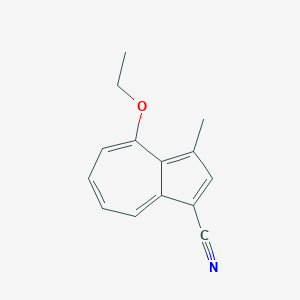
![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)
